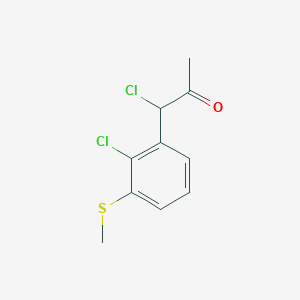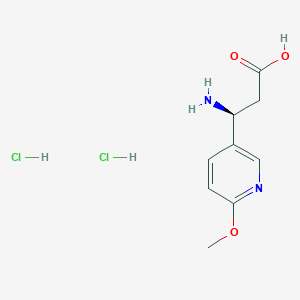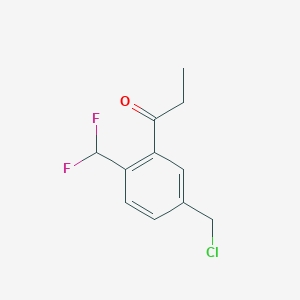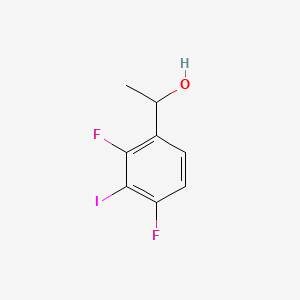![molecular formula C8H12CaO5 B14041658 [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium methacrylate hydrate is a chemical compound with the formula C₈H₁₀CaO₄·xH₂O. It is a calcium salt of methacrylic acid and is commonly used in various industrial and scientific applications. This compound is known for its role in polymerization processes and its ability to form stable complexes with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium methacrylate hydrate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide, resulting in the formation of calcium methacrylate hydrate. The reaction can be represented as follows: [ \text{2CH}_2\text{C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{(CH}_2\text{C(CH}_3\text{)COO)}_2\text{Ca} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium methacrylate hydrate is produced using large-scale reactors where methacrylic acid and calcium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its hydrated form .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium methacrylate hydrate undergoes various chemical reactions, including:
Polymerization: It can participate in radical polymerization reactions to form polymers with specific properties.
Substitution Reactions: It can react with other acids or bases to form different calcium salts.
Common Reagents and Conditions:
Radical Polymerization: This reaction typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions.
Substitution Reactions: These reactions often involve the use of strong acids or bases to facilitate the exchange of the methacrylate group with other functional groups.
Major Products Formed:
Polymers: The polymerization of calcium methacrylate hydrate results in the formation of poly(methacrylate) compounds.
Calcium Salts: Substitution reactions can yield various calcium salts depending on the reagents used.
Applications De Recherche Scientifique
Calcium methacrylate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced mechanical strength and thermal stability.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mécanisme D'action
The mechanism of action of calcium methacrylate hydrate involves its ability to form stable complexes with other molecules. In polymerization reactions, it acts as a monomer that can undergo radical polymerization to form long polymer chains. The presence of calcium ions in the compound also plays a crucial role in stabilizing the polymer structure and enhancing its mechanical properties .
Comparaison Avec Des Composés Similaires
Calcium Acrylate: Similar to calcium methacrylate hydrate, calcium acrylate is used in polymerization reactions but has different properties due to the absence of the methyl group on the acrylate moiety.
Calcium Silicate Hydrate: This compound is widely used in the construction industry for its binding properties and is a major component of cement.
Uniqueness: Calcium methacrylate hydrate is unique due to its ability to participate in radical polymerization reactions and form stable complexes with other molecules. Its incorporation into dental materials and self-healing concrete highlights its versatility and wide range of applications .
Propriétés
Formule moléculaire |
C8H12CaO5 |
|---|---|
Poids moléculaire |
228.26 g/mol |
Nom IUPAC |
calcium;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
Clé InChI |
MPNYMKXWIGWBSX-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)


